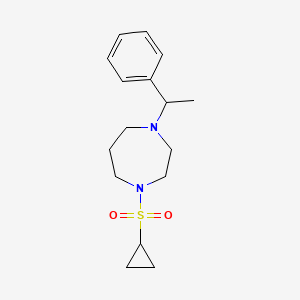![molecular formula C19H22N6OS B12264493 4-[6-(4-{Thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B12264493.png)
4-[6-(4-{Thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[6-(4-{Thieno[3,2-c]pyridin-4-yl}pipérazin-1-yl)pyrimidin-4-yl]morpholine est un composé organique complexe appartenant à la classe des composés hétérocycliques. Ce composé est caractérisé par la présence d'un groupement thiéno[3,2-c]pyridine, d'un cycle pipérazine, d'un cycle pyrimidine et d'un cycle morpholine. Ces caractéristiques structurales contribuent à ses propriétés chimiques et biologiques uniques, ce qui en fait un sujet d'intérêt dans divers domaines de la recherche scientifique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 4-[6-(4-{Thieno[3,2-c]pyridin-4-yl}pipérazin-1-yl)pyrimidin-4-yl]morpholine implique généralement plusieurs étapes, notamment des réactions de substitution nucléophile, de cyclisation et de condensation. Une voie de synthèse courante commence par la préparation du noyau thiéno[3,2-c]pyridine, qui est ensuite fonctionnalisé avec un cycle pipérazine. Le cycle pyrimidine est introduit par une réaction de cyclisation, et enfin, le cycle morpholine est ajouté par une réaction de substitution nucléophile .
Méthodes de production industrielle
Dans les milieux industriels, la production de ce composé peut impliquer l'utilisation d'équipements de synthèse automatisés et de conditions de réaction optimisées pour garantir un rendement et une pureté élevés. L'utilisation de catalyseurs, tels que le palladium ou le platine, et de solvants comme le diméthylformamide (DMF) ou le tétrahydrofurane (THF) peut améliorer l'efficacité du processus de synthèse .
Analyse Des Réactions Chimiques
Types de réactions
4-[6-(4-{Thieno[3,2-c]pyridin-4-yl}pipérazin-1-yl)pyrimidin-4-yl]morpholine peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide de réactifs tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution : Le composé peut participer à des réactions de substitution nucléophile ou électrophile, selon les groupes fonctionnels présents
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène, permanganate de potassium.
Réduction : Hydrure de lithium et d'aluminium, borohydrure de sodium.
Substitution : Solvants halogénés, acides ou bases forts
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut produire des amines ou des alcools .
Applications De Recherche Scientifique
4-[6-(4-{Thieno[3,2-c]pyridin-4-yl}pipérazin-1-yl)pyrimidin-4-yl]morpholine a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel en tant que sonde biochimique ou inhibiteur.
Médecine : Exploré pour son potentiel thérapeutique dans le traitement de diverses maladies, notamment le cancer et les troubles neurologiques.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques
Mécanisme d'action
Le mécanisme d'action de 4-[6-(4-{Thieno[3,2-c]pyridin-4-yl}pipérazin-1-yl)pyrimidin-4-yl]morpholine implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Par exemple, il peut inhiber l'activité de certaines kinases, affectant ainsi les voies de signalisation cellulaire impliquées dans la progression du cancer .
Mécanisme D'action
The mechanism of action of 4-[6-(4-{Thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression .
Comparaison Avec Des Composés Similaires
Composés similaires
- Dérivés de thiéno[3,2-d]pyrimidine
- Dérivés de thiéno[3,4-b]pyridine
- Dérivés de pyrimidino[4’,5’:4,5]thieno[2,3-b]pyridine
Unicité
Comparé à des composés similaires, 4-[6-(4-{Thieno[3,2-c]pyridin-4-yl}pipérazin-1-yl)pyrimidin-4-yl]morpholine présente des caractéristiques structurales uniques qui contribuent à ses propriétés chimiques et biologiques distinctes. La présence du cycle morpholine, en particulier, améliore sa solubilité et sa biodisponibilité, ce qui en fait un composé précieux pour diverses applications .
Propriétés
Formule moléculaire |
C19H22N6OS |
|---|---|
Poids moléculaire |
382.5 g/mol |
Nom IUPAC |
4-[6-(4-thieno[3,2-c]pyridin-4-ylpiperazin-1-yl)pyrimidin-4-yl]morpholine |
InChI |
InChI=1S/C19H22N6OS/c1-3-20-19(15-2-12-27-16(1)15)25-6-4-23(5-7-25)17-13-18(22-14-21-17)24-8-10-26-11-9-24/h1-3,12-14H,4-11H2 |
Clé InChI |
PFLRJAVJEFGQEM-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1C2=CC(=NC=N2)N3CCOCC3)C4=NC=CC5=C4C=CS5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-6-methylpyrazine](/img/structure/B12264410.png)

![4-[4-(4-{Thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B12264416.png)
![3-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}-6-methylpyridazine](/img/structure/B12264419.png)
![N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine](/img/structure/B12264426.png)
![5-chloro-N-methyl-N-[1-(pyridine-2-carbonyl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B12264429.png)

![5-fluoro-2-methoxy-N-[1-(pyridin-2-yl)azetidin-3-yl]benzene-1-sulfonamide](/img/structure/B12264447.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyridazine](/img/structure/B12264460.png)
![4-chloro-1-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B12264468.png)
![2-tert-butyl-1-[1-(6-ethylpyrimidin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B12264475.png)
![2-(4-{2-Methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B12264479.png)
[(5-methyl-1,2-oxazol-4-yl)methyl]amine](/img/structure/B12264481.png)
![1-benzyl-4-{[4-(2-hydroxypropan-2-yl)-1H-1,2,3-triazol-1-yl]methyl}pyrrolidin-2-one](/img/structure/B12264485.png)
